4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Overview

Description

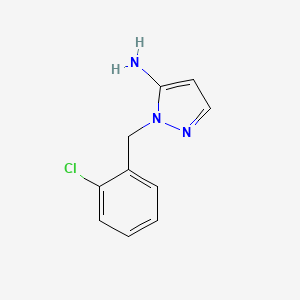

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPSMA and has a molecular formula of C12H18N2O2S.

Scientific Research Applications

Beta(3) Agonists Development : Hu et al. (2001) explored a series of novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds showed potential as potent full agonists at the beta(3) receptor, with significant selectivity over beta(1)- and beta(2)-ARs, indicating their potential in therapeutic applications related to beta(3) adrenergic receptors (Hu et al., 2001).

Synthesis of Piperidines and Related Compounds : Back and Nakajima (2000) reported a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are valuable in medicinal chemistry. They used acetylenic sulfones and beta and gamma-chloroamines in their synthesis, indicating the broad utility of piperidine-related compounds in creating diverse bioactive molecules (Back & Nakajima, 2000).

Membrane-bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, which showed potent inhibition of membrane-bound phospholipase A2. This suggests the potential application of these compounds in reducing myocardial infarction size in certain medical conditions (Oinuma et al., 1991).

Anticancer Agents : Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This work highlights the potential of piperidine-based compounds in cancer therapy (Rehman et al., 2018).

Lanthanide(III) Sulfonate-Phosphonates : Du, Xu, and Mao (2006) conducted hydrothermal reactions involving lanthanide(III) salts, m-sulfophenylphosphonic acid, and other components to create novel lanthanide(III) sulfonate-phosphonates. These compounds have potential applications in materials science, especially in luminescent and magnetic materials (Du, Xu, & Mao, 2006).

Sulfur-Transfer Reagent in Synthesis : Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines. This process highlights the role of piperidine derivatives in the preparation of sulfur-nitrogen heterocycles, which are important in various chemical syntheses (Bryce, 1984).

Central Nervous System Depressants Synthesis : Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluation as central nervous system depressants. This research contributes to the understanding of the synthesis and potential applications of these compounds in neuroscience and pharmacology (Maddox, Godefroi, & Parcell, 1965).

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQUXIXDLSWYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387943 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50354-99-9 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)